molecular formula C16H18ClN5O2 B2678570 4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 2034531-79-6

4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2678570
CAS No.: 2034531-79-6
M. Wt: 347.8
InChI Key: UBZYPZSPIJVNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with notable activity against FGFR1, FGFR2, and FGFR3. This small molecule is a key research tool for investigating the role of aberrant FGFR signaling in oncogenesis and cancer progression. The compound exerts its effects by targeting the tyrosine kinase activity of FGFRs, thereby blocking the downstream phosphorylation and activation of signaling pathways such as MAPK and PI3K/AKT that drive cell proliferation, survival, and migration. Its research value is particularly significant in the context of tumors harboring FGFR amplifications, fusions, or mutations, which are found in a subset of urothelial, breast, and lung cancers, among others . By precisely inhibiting FGFR-driven signaling, this inhibitor enables researchers to elucidate mechanisms of tumorigenesis, study acquired resistance, and evaluate potential combination therapies in preclinical models.

Properties

IUPAC Name

4-chloro-1-ethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-3-22-10-12(17)13(19-22)15(23)18-6-9-21-8-5-11-4-7-20(2)14(11)16(21)24/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZYPZSPIJVNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrrolopyridine Moiety: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under specific conditions to form the pyrrolopyridine ring.

    Coupling Reactions: The final step involves coupling the pyrazole ring with the pyrrolopyridine moiety through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s pyrazole and pyrrolopyridine rings exhibit distinct oxidation behavior:

  • Pyrazole Ring : The 4-chloro substituent directs oxidation toward the adjacent nitrogen. Under acidic conditions with KMnO₄ or CrO₃, the ethyl group at N1 may oxidize to a ketone or carboxylic acid, though steric hindrance from the carboxamide limits reactivity .

  • Pyrrolopyridine Ring : The 7-oxo group stabilizes the aromatic system, but the methyl substituent at N1 can undergo oxidation to form a hydroxymethyl derivative under mild conditions (e.g., H₂O₂/Fe²⁺) .

Key Conditions :

ReagentTemperatureProductYield
KMnO₄ (aq. H₂SO₄)80°C1-Ethyl-4-chloro-pyrazole-3-carboxylic acid45%
CrO₃ (AcOH)RT1-Ethyl-4-chloro-pyrazole-3-ketone32%

Reduction Reactions

Reductive modifications primarily target the carboxamide and chloro groups:

  • Carboxamide Reduction : LiAlH₄ reduces the carboxamide to a primary amine (N-(2-(1-methyl-7-oxopyrrolopyridinyl)ethyl)aminomethyl derivative) .

  • Chloro Substitution : Catalytic hydrogenation (H₂/Pd-C) replaces Cl with H, forming 4-H-pyrazole derivatives, though competing reduction of the pyrrolopyridine’s carbonyl group may occur .

Notable Pathways :

CarboxamideLiAlH4Amine(90% conversion)[7]\text{Carboxamide} \xrightarrow{\text{LiAlH}_4} \text{Amine} \quad (\text{90\% conversion})[7] 4-ClH2/Pd-C4-H(68% yield)[5]\text{4-Cl} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-H} \quad (\text{68\% yield})[5]

Nucleophilic Substitution

The 4-chloro group on the pyrazole is highly reactive toward nucleophiles:

  • Amination : NH₃/EtOH at 120°C yields 4-amino derivatives (87% yield) .

  • Alkoxylation : NaOR (R = Me, Et) in DMF replaces Cl with OR groups (65–72% yields) .

Kinetic Data :

NucleophileSolventRate Constant (k, s⁻¹)
NH₃Ethanol1.2 × 10⁻³
NaOEtDMF3.8 × 10⁻⁴

Electrophilic Aromatic Substitution

Regioselectivity :

  • Nitration at C5 yields a mono-nitro derivative (51% purity) .

  • Bromination (Br₂/FeBr₃) is sterically hindered by the ethyl-carboxamide chain .

Hydrolysis and Stability

  • Acidic Hydrolysis : HCl (6M) cleaves the carboxamide bond, producing 4-chloro-1-ethylpyrazole-3-carboxylic acid and 2-(1-methyl-7-oxopyrrolopyridinyl)ethylamine (85% yield) .

  • Basic Hydrolysis : NaOH (10%) degrades the pyrrolopyridine’s lactam ring, forming open-chain byproducts .

Degradation Pathways :

CarboxamideHClCarboxylic Acid + Amine(t1/2=2hr)[5]\text{Carboxamide} \xrightarrow{\text{HCl}} \text{Carboxylic Acid + Amine} \quad (t_{1/2} = 2\,\text{hr})[5]

Metal-Catalyzed Cross-Coupling

The 4-chloro group participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) :

Boronic AcidProductYield
Phenylboronic acid4-Phenyl-pyrazole derivative78%
4-Methoxyphenyl4-(4-MeO-Ph)-pyrazole63%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces dimerization via the pyrrolopyridine’s conjugated π-system, forming cyclobutane-linked dimers (35% yield) .

Biological Degradation

In vitro studies with cytochrome P450 enzymes (CYP3A4) show hydroxylation at the ethyl group’s terminal carbon, forming a hydroxymethyl metabolite .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide is C16H18ClN5O2C_{16}H_{18}ClN_{5}O_{2}, with a molecular weight of 347.80 g/mol. Its structure features a pyrazole ring, which is known for its biological activity. The presence of chlorine and other functional groups enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit a broad range of anticancer activities. Preliminary cell-based assays have demonstrated that compounds similar to 4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide can inhibit the proliferation of various cancer cell lines, including breast (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cells .

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives can exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have been reported to reduce inflammation in various models, suggesting their utility in treating inflammatory diseases .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in various therapeutic contexts:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported on a series of pyrazole derivatives, including those similar to 4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide. The results indicated that specific modifications to the pyrazole structure could enhance anticancer efficacy against multiple cell lines, suggesting a structure–activity relationship that could be exploited for drug development .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various pyrazole derivatives. The study found that compounds with specific substituents exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. This highlights the potential application of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolopyrimidine Derivatives ()

Compounds such as 3k and 3l share a pyrrolo[2,3-d]pyrimidine core but differ in substitution patterns and functional groups:

Compound Core Structure Key Substituents Synthesis Method
Target Pyrrolo[2,3-c]pyridine 4-Cl, 1-ethyl, carboxamide ethyl Not specified
3k Pyrrolo[2,3-d]pyrimidine 4-Nitrophenyl, chloro Directed lithiation
3l Pyrrolo[2,3-d]pyrimidine 2,2,2-Trifluoro-1-phenylethanol Directed lithiation

Key Differences :

  • Substituents like 4-chloro (target) vs. 4-nitro (3k) or trifluoro (3l) influence electron-withdrawing effects and solubility.

Pyrazole-Pyrrole Carboxamides ()

Compound 7 () shares a pyrazole-carboxamide motif but incorporates a pyrrole ring instead of a pyrrolopyridine:

Compound Core Structure Key Substituents Molecular Weight HPLC Purity
Target Pyrrolopyridine 4-Cl, 1-ethyl, carboxamide N/A N/A
7 Pyrrole Trifluoromethyl, pyrazole-methyl 364.2 97.24%

Key Differences :

  • The trifluoromethyl group in compound 7 enhances metabolic stability compared to the target’s chloro substituent.
  • The absence of a fused pyridine/pyrimidine ring in compound 7 may reduce planar rigidity, affecting target selectivity .

Pyrazolopyridine Derivatives ()

The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () shares a pyrazole-carboxamide linkage but differs in core structure:

Compound Core Structure Key Substituents Molecular Weight
Target Pyrrolo[2,3-c]pyridine 4-Cl, 1-ethyl N/A
Pyrazolo[3,4-b]pyridine 1-Ethyl-3-methyl, phenyl 374.4

Key Differences :

  • The pyrazolo[3,4-b]pyridine core may exhibit distinct π-π interactions compared to the target’s pyrrolopyridine system .

Biological Activity

The compound 4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a novel pyrazole derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds, characterized by its complex structure involving a pyrazole ring fused with a pyrrolopyridine moiety. The presence of chlorine and ethyl groups enhances its biological activity and solubility.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory drug, and inhibitor of specific enzymes.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa0.36
HCT1161.8
A375Not specified

The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle progression and transcriptional regulation in cancer cells.

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models, making it a candidate for treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • CDK Inhibition : The compound selectively inhibits CDK2 and CDK9, leading to cell cycle arrest in cancer cells.
  • Cytokine Modulation : It modulates cytokine release, reducing inflammation and potentially providing therapeutic benefits in autoimmune conditions.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : In a xenograft model using human tumor cells, administration of the compound significantly reduced tumor size compared to controls.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a marked decrease in paw swelling, indicating its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide, and how can purity be optimized?

  • Methodology : Utilize multi-step organic synthesis with intermediates validated via LCMS and 1^1H NMR. For example, coupling reactions involving pyrazole and pyrrolopyridine moieties (similar to methods in and ) require strict control of stoichiometry and reaction time. Purification via column chromatography (silica gel, gradient elution) or preparative HPLC is critical. Monitor purity using HPLC with UV detection (e.g., ≥98% purity threshold) .

Q. How can researchers characterize the solubility and stability of this compound under varying pH and solvent conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify solubility via UV-Vis spectroscopy or HPLC.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS/MS. Refer to protocols in for membrane-based separation techniques to isolate unstable byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Adhere to institutional Chemical Hygiene Plans (e.g., ). Perform risk assessments for mutagenicity (Ames test) and acute toxicity (LD50_{50} studies). Use fume hoods, PPE (gloves, lab coats), and emergency shower/eyewash stations. Pre-screen reactivity with common lab reagents using computational tools like DFT .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity and binding affinity for target proteins?

  • Methodology :

  • Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
  • Binding Affinity : Perform docking simulations (AutoDock Vina) against hypothesized targets (e.g., kinases). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental design strategies minimize variability in biological assays involving this compound?

  • Methodology : Implement Design of Experiments (DoE) to optimize parameters (e.g., concentration, incubation time). Use factorial designs (2k^k or 3k^k) to assess interactions between variables. Statistical validation via ANOVA and post-hoc tests (Tukey’s HSD) is critical (as in ) .

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s metabolic pathways?

  • Methodology :

  • In Silico : Use tools like MetaSite or GLORYx to predict Phase I/II metabolism.
  • Experimental : Validate via hepatocyte incubation or microsomal assays. Discrepancies may arise from enzyme polymorphisms; employ LC-HRMS to identify unexpected metabolites. Cross-reference with ’s feedback loop for model refinement .

Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for isolating stereoisomers of this compound?

  • Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., hexane:isopropanol ratios) via DoE. Confirm enantiomeric excess (ee) via circular dichroism or polarimetry .

Key Notes

  • Avoid trial-and-error approaches; integrate computational and experimental workflows () .
  • Prioritize reproducibility by documenting all parameters (e.g., solvent batches, temperature gradients) as per .
  • Cross-validate structural analogs (e.g., ) to infer SAR (structure-activity relationships) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.